molecular formula C16H21NO2 B3183293 2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester CAS No. 885958-43-0

2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester

Cat. No. B3183293
CAS RN: 885958-43-0
M. Wt: 259.34 g/mol
InChI Key: DFKYQTUJTMSPII-UHFFFAOYSA-N
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Description

“2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester” is a chemical compound with diverse applications in scientific research. It has an empirical formula of C15H19NO2 and a molecular weight of 245.32 . The SMILES string for this compound is OC(=O)C12CCCC1CN(Cc3ccccc3)C2 .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester is utilized in various synthetic processes. Notably, it's involved in the Hantzsch pyrrole synthesis, where ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids are obtained, including benzyl and t-butyl esters when the 2-alkyl group is methyl (Roomi & Macdonald, 1970). The synthesis of pyrroles from benzyl isocyanoacetate, yielding benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids, also highlights its use in the preparation of porphyrins and related compounds (Lash et al., 1994).

Crystallography and Molecular Structure

The compound plays a role in crystallography, exemplified by the synthesis and characterization of a new substituted pyrrole, a precursor of meso-free-porphyrins. This compound has been analyzed through single-crystal X-ray diffraction, revealing significant information about molecular assembly and intermolecular interactions (Silva et al., 2007).

Polymer Chemistry

In the field of polymer chemistry, derivatives like this compound are crucial. They're used in the synthesis and ring-opening polymerization of functional cyclic esters. These esters, containing protected functional groups, are vital for creating hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Advanced Organic Synthesis

This compound is also significant in advanced organic syntheses, such as the preparation of pyrrolo[3,2-b]carbazoles, benzofuro[3,2-f]indoles, and benzothieno[2,3-f]indoles. These syntheses involve Montmorillonite K10 clay-catalyzed condensation, demonstrating the compound's versatility in creating complex heterocyclic systems (Chunchatprasert et al., 1992).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

methyl 2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-19-15(18)16-9-5-8-14(16)11-17(12-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKYQTUJTMSPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester
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